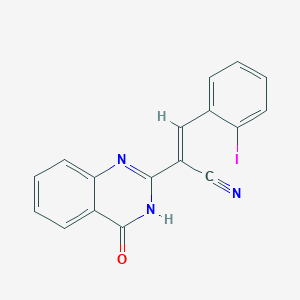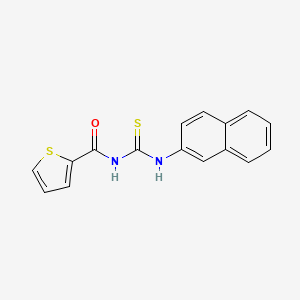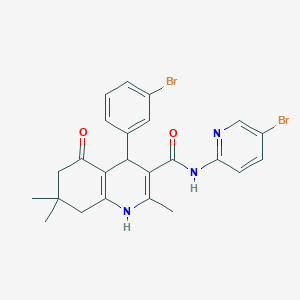![molecular formula C24H30N2OS2 B11651326 3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651326.png)
3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Benzyl and tert-Butyl Groups: These groups can be introduced via alkylation reactions using benzyl halides and tert-butyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Attachment of the Propan-2-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with propan-2-ylthiol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form alcohols.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of strong bases or acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study the interactions of sulfur-containing compounds with biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition and protein binding.
Medicine
In medicinal chemistry, 3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one could be explored for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of catalysts for chemical processes.
作用機序
The mechanism of action of 3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The sulfur atom in the propan-2-ylsulfanyl group can form bonds with metal ions or participate in redox reactions, while the benzyl and tert-butyl groups can enhance the compound’s binding affinity to hydrophobic pockets in proteins. The pyrimidinone ring can interact with nucleic acids or enzymes, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
- 3-benzyl-7-tert-butyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-benzyl-7-tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-benzyl-7-tert-butyl-2-(butylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propan-2-ylsulfanyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different alkyl groups.
benzothieno[2,3-d]pyrimidin-4(3H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C24H30N2OS2 |
|---|---|
分子量 |
426.6 g/mol |
IUPAC名 |
3-benzyl-7-tert-butyl-2-propan-2-ylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H30N2OS2/c1-15(2)28-23-25-21-20(22(27)26(23)14-16-9-7-6-8-10-16)18-12-11-17(24(3,4)5)13-19(18)29-21/h6-10,15,17H,11-14H2,1-5H3 |
InChIキー |
IIJSMTNWRGSCDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N1CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651254.png)
![(4E)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11651261.png)

![Methyl 4-[(4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoate](/img/structure/B11651266.png)

![10-butanoyl-11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11651273.png)

![2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11651281.png)


![2-(4-bromophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11651311.png)

![1-hydroxy-2,11-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium](/img/structure/B11651328.png)
![1-benzyl-5-(ethoxycarbonyl)-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11651329.png)
